D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, (R)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

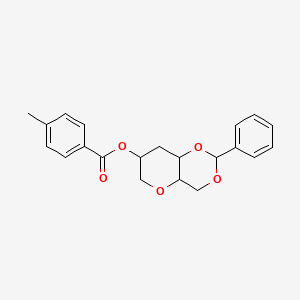

D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, ®- (9CI): is a complex organic compound with the molecular formula C21H22O5 and a molecular weight of 354.4 g/mol . This compound is known for its unique structural features, which include a phenylmethylene group and a methylbenzoate ester, making it a valuable intermediate in various synthetic processes.

Preparation Methods

The synthesis of D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, ®- involves multiple steps. The key synthetic route includes the protection of hydroxyl groups, selective deoxygenation, and esterification reactions. The reaction conditions typically involve the use of protecting groups such as benzylidene and toluoyl groups to achieve the desired selectivity and yield . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenylmethylene group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to control the reaction kinetics. Major products formed from these reactions include various substituted hexitols and benzoates.

Scientific Research Applications

D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, ®- has several scientific research applications:

Chemistry: It is used as a synthetic intermediate in the preparation of complex organic molecules and sugar nucleotides.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug discovery and development.

Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmethylene and methylbenzoate groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, ®- include:

- 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

- 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-p-toluoyl-D-glucitol

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can influence their reactivity and applications. The uniqueness of D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, ®- lies in its specific combination of functional groups, making it a versatile intermediate in synthetic chemistry.

Biological Activity

D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, (R)-(9CI) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure with several functional groups that may contribute to its biological activity. The synthesis typically involves the modification of ribose derivatives through various organic reactions, including protection and deprotection steps to introduce the phenylmethylene and benzoate moieties.

Antiviral Activity

Recent studies have indicated that ribosides and their derivatives exhibit antiviral properties against various viruses, including Flaviviridae. In vitro assays demonstrated that compounds similar to D-ribo-Hexitol can inhibit viral replication effectively. For instance, a study showed that certain ribosides significantly reduced viral titers in cell cultures infected with SARS-CoV-2, suggesting a potential application in treating viral infections .

Antitumor Activity

D-ribo-Hexitol derivatives have also been investigated for their antitumor properties. Research indicates that compounds with structural similarities exhibit cytotoxic effects on various cancer cell lines. For example, a study highlighted that certain benzimidazole derivatives demonstrated significant antitumor activity by inhibiting cell proliferation in lung cancer cell lines . Although specific data on D-ribo-Hexitol's antitumor efficacy is limited, the structural framework suggests potential for similar activity.

Case Studies

-

Antiviral Efficacy Against SARS-CoV-2 :

- Study Design : The efficacy of D-ribo-Hexitol was evaluated in animal models infected with SARS-CoV-2.

- Results : Oral administration led to significant reductions in viral loads in nasal turbinates and lungs compared to control groups. The study employed statistical analyses such as ANOVA to validate findings .

- Cytotoxicity Assays :

Data Tables

Properties

IUPAC Name |

(2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNQIKSKCVESCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.